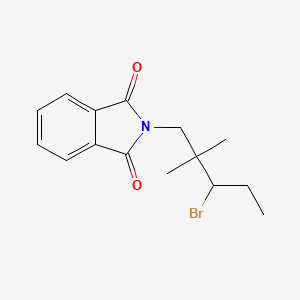
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione is a complex organic compound with a unique structure that includes a brominated alkyl chain and an isoindole dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione typically involves the bromination of 2,2-dimethylpentane followed by a coupling reaction with isoindole-1,3-dione. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The coupling reaction is usually carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production process while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines can be used.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The brominated alkyl chain can facilitate interactions with hydrophobic regions of proteins or cell membranes, while the isoindole dione moiety can participate in hydrogen bonding or other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloro-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
- 2-(3-Iodo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
- 2-(3-Methyl-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
Uniqueness
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, or methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted or eliminated under controlled conditions, providing versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
6632-85-5 |
|---|---|
Molekularformel |
C15H18BrNO2 |
Molekulargewicht |
324.21 g/mol |
IUPAC-Name |
2-(3-bromo-2,2-dimethylpentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18BrNO2/c1-4-12(16)15(2,3)9-17-13(18)10-7-5-6-8-11(10)14(17)19/h5-8,12H,4,9H2,1-3H3 |
InChI-Schlüssel |
MHLAFIJTAHQENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)(C)CN1C(=O)C2=CC=CC=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


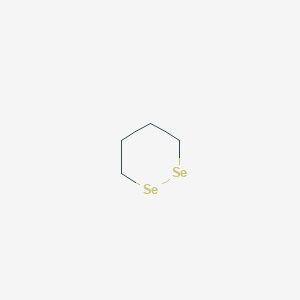
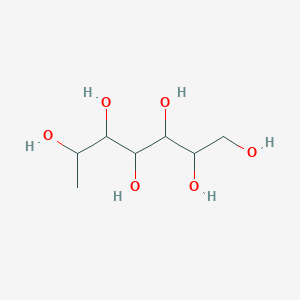
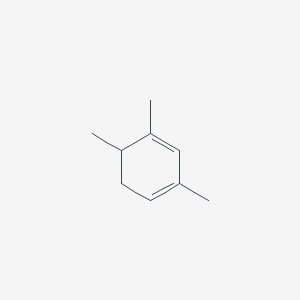



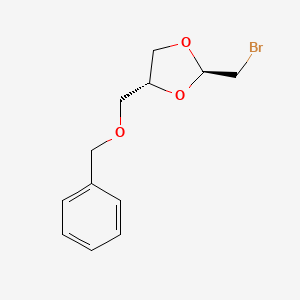
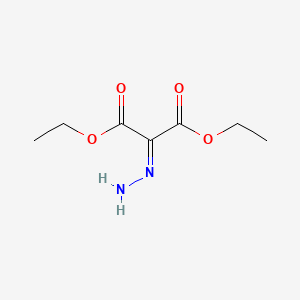


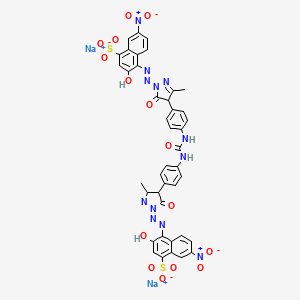
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)


